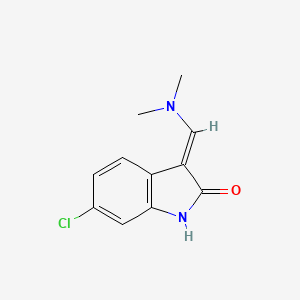![molecular formula C13H16ClNO3 B6644969 2-[(4-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid](/img/structure/B6644969.png)
2-[(4-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid, also known as CMPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CMPA is a derivative of naproxen and has been synthesized using various methods, including the Mannich reaction and the Steglich esterification.
作用机制
2-[(4-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2, this compound reduces inflammation and pain. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects
This compound has been shown to reduce inflammation and pain in animal models of inflammation and pain. It has also been shown to inhibit the growth of cancer cells in vitro. This compound has been found to be well-tolerated in animal studies, with no significant adverse effects reported.
实验室实验的优点和局限性
2-[(4-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid has several advantages for lab experiments, including its low toxicity and high solubility in water. However, it is important to note that this compound is a relatively new compound and has not been extensively studied in vivo. Additionally, further research is needed to determine the optimal dosage and administration route for this compound.
未来方向
There are several future directions for research on 2-[(4-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid. One area of interest is its potential use as a radioprotective agent. This compound has been shown to protect against radiation-induced damage in vitro, and further studies are needed to determine its efficacy in vivo. Additionally, further research is needed to determine the optimal dosage and administration route for this compound in both animal and human studies. Finally, the potential use of this compound in combination with other drugs for the treatment of cancer should be investigated.
Conclusion
This compound is a promising compound that has shown potential therapeutic applications as an anti-inflammatory and analgesic agent, as well as an antitumor agent. Its mechanism of action involves the inhibition of COX-2 and the induction of apoptosis in cancer cells. While further research is needed to determine its optimal dosage and administration route, this compound has several advantages for lab experiments, including its low toxicity and high solubility in water. With continued research, this compound may prove to be a valuable tool in the treatment of inflammation, pain, and cancer.
合成方法
2-[(4-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid can be synthesized using the Mannich reaction, which involves the reaction of an amine, formaldehyde, and a ketone. In the case of this compound, the amine used is isobutylamine, the ketone is 4-chloro-2-methylbenzoyl chloride, and formaldehyde is used as a source of the methylene group. The Steglich esterification method can also be used to synthesize this compound by reacting naproxen with 4-chloro-2-methylbenzoyl chloride and isobutylamine.
科学研究应用
2-[(4-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid has been studied for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent. It has also been investigated for its antitumor activity and has shown promising results in inhibiting the growth of cancer cells in vitro. Additionally, this compound has been studied for its potential use as a radioprotective agent.
属性
IUPAC Name |
2-[(4-chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3/c1-8(2)15(7-12(16)17)13(18)11-5-4-10(14)6-9(11)3/h4-6,8H,7H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSUJPGVZYGFYIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(=O)N(CC(=O)O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(3-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid](/img/structure/B6644888.png)
![5-[Methyl-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]pentan-1-ol](/img/structure/B6644895.png)
![N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-1-methylpyrazole-4-carboxamide](/img/structure/B6644903.png)
![2-[3-(Dimethylamino)pyrrolidin-1-yl]-6-methylpyrimidine-4-carbonitrile](/img/structure/B6644916.png)

![3-bromo-N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-2-carboxamide](/img/structure/B6644938.png)

![(2S)-4-(5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonylamino)-2-hydroxybutanoic acid](/img/structure/B6644952.png)


![2-[1-[(1-Methylimidazole-4-carbonyl)amino]cyclohexyl]acetic acid](/img/structure/B6644963.png)

![N-[(1R,2R)-2-aminocyclohexyl]-2-phenylpropanamide](/img/structure/B6644983.png)

